异鹅膏酮

描述

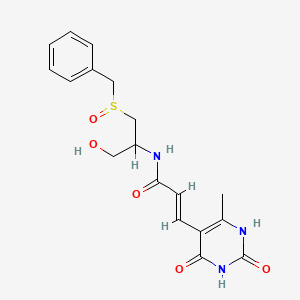

Isoegomaketone is a naturally occurring compound found in the essential oil of the plant Alpinia katsumadai. This compound has been studied for its potential applications in various fields such as medicine, agriculture, and food industry. Isoegomaketone has attracted the attention of researchers due to its unique chemical structure and interesting biological properties.

科学研究应用

抗动脉粥样硬化应用

异鹅膏酮已被确定为对抗动脉粥样硬化的潜在药物。 该化合物与动脉粥样硬化形成相关的靶基因相互作用,表明其在预防或减少动脉内斑块形成方面的应用潜力 。这将为治疗心血管疾病的根本原因开辟新的途径。

抗炎特性

研究表明,异鹅膏酮具有显着的抗炎作用。它可用于开发缓解炎症相关疾病(如关节炎或炎症性肠病)的药物。 该化合物调节机体炎症反应的能力为治疗研究开辟了有希望的途径 。

抗肿瘤和细胞毒性

异鹅膏酮在肿瘤抑制和抗癌细胞的细胞毒性方面表现出潜力。研究表明,它可以诱导癌细胞凋亡,使其成为抗癌药物开发的候选药物。 它在与肿瘤形成相关的各种生物学过程中的作用正在积极研究中 。

抗病毒活性

该化合物与病毒感染相关基因的相互作用表明其作为抗病毒剂的潜力。 异鹅膏酮可用于创造有助于对抗病毒性疾病的药物,可能包括由新出现的和重新出现的病毒引起的疾病 。

抗菌作用

异鹅膏酮的潜在靶标还包括与细菌感染相关的基因。这表明它可用于开发新的抗菌药物,特别是在抗生素耐药性日益成为关注的时代。 可以进一步探索其对多种细菌的功效 。

抗寄生虫治疗

异鹅膏酮的药理作用延伸到对抗寄生虫感染。 通过靶向与寄生虫感染相关的基因,它可以导致新型抗寄生虫药物的开发,为现有治疗方法提供替代方案 。

药物开发和药代动力学

异鹅膏酮良好的药物相似性、生物利用度和药物化学友好性使其成为药物开发的极佳候选药物。 其药代动力学特性,如吸收、分布、代谢和排泄,已得到评估,表明其作为安全有效的药物的潜力 。

网络药理学和分子对接

将网络药理学和分子对接方法应用于异鹅膏酮揭示了其系统的药理学网络。 这种方法有助于理解该化合物与各种蛋白质和生化过程的相互作用,这对药物发现和开发至关重要 。

作用机制

Target of Action

Isoegomaketone (iEMK) is a water-soluble natural ketone compound that is commonly present in Rabdosia angustifolia and Perilla frutescens . It has been found to have a wide range of pharmacological activity, and its potential targets have been examined using the network pharmacology approach . The primary targets of iEMK are Mycobacterium abscessus strains .

Mode of Action

iEMK has been shown to inhibit the growth of reference and clinically isolated M. abscessus strains in macrophages . It demonstrates effectiveness at lower concentrations against macrophage-infected M. abscessus than when used to treat the bacteria directly . This suggests that iEMK interacts with its targets and results in changes that inhibit the growth of these bacteria.

Biochemical Pathways

The target genes of iEMK are closely related to the biological processes of isoegomaketone, such as atherosclerotic formation, inflammation, tumor formation, cytotoxicity, bacterial infection, virus infection, and parasite infection . These findings show that iEMK may interact with a wide range of proteins and biochemical processes to form a systematic pharmacological network .

Pharmacokinetics

The pharmacological characteristics of iEMK were evaluated in silico using the Swiss Absorption, Distribution, Metabolism, and Excretion (Swiss ADME) and Deep Learning–Acute Oral Toxicity (DL-AOT) methods . The results showed that iEMK had good drug-likeness, bioavailability, medicinal chemistry friendliness, and acceptable toxicity .

Result of Action

abscessus strains in macrophages but also exhibits anti-biofilm properties and the potential to mitigate macrolide-inducible resistance . This underscores its promise as a standalone or adjunctive therapeutic agent . Overall, the results suggest that further development of iEMK as a clinical drug candidate is promising for inhibiting M. abscessus growth, especially considering its dual action against both planktonic bacteria and biofilms .

Action Environment

Nontuberculous mycobacteria (NTM), including M. abscessus, are opportunistic pathogens that widely exist in the environment, including in soil, natural water, and drinking water . The action, efficacy, and stability of iEMK may be influenced by these environmental factors.

生化分析

Biochemical Properties

Isoegomaketone plays a crucial role in various biochemical reactions. It interacts with a wide range of enzymes, proteins, and other biomolecules. For instance, isoegomaketone has been shown to inhibit the production of nitric oxide, monocyte chemoattractant protein-1, and interleukin-6 in RAW 264.7 cells . Additionally, it interacts with target genes related to atherosclerotic formation, inflammation, tumor formation, cytotoxicity, bacterial infection, virus infection, and parasite infection . These interactions highlight the compound’s potential in modulating various biochemical processes.

Cellular Effects

Isoegomaketone exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, isoegomaketone has been shown to induce apoptosis in DLD1 human colon cancer cells through caspase-dependent and caspase-independent pathways . It also affects cellular responses to chemical stress, aging, and radiation . These cellular effects underscore the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of isoegomaketone involves several key interactions at the molecular level. Isoegomaketone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, isoegomaketone has been shown to upregulate heme oxygenase-1 (HO-1) expression via the ROS/p38 MAPK/Nrf2 pathway in RAW264.7 cells . This pathway involves the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in the cellular antioxidant response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isoegomaketone change over time. Studies have shown that isoegomaketone exhibits good stability and acceptable toxicity . In sepsis-induced lung injury models, isoegomaketone treatment at a dose of 10 mg/kg ameliorated lung injury and reduced inflammation and oxidative stress . These findings suggest that isoegomaketone maintains its efficacy over time and has potential long-term benefits in therapeutic applications.

Dosage Effects in Animal Models

The effects of isoegomaketone vary with different dosages in animal models. For example, in a study on collagen antibody-induced arthritis in male Balb/c mice, isoegomaketone treatment at 10 mg/kg/day significantly reduced arthritis severity compared to lower doses . Similarly, in a dextran sodium sulfate-induced colitis model, isoegomaketone at 5 mg/kg ameliorated disease severity . These studies highlight the importance of dosage in determining the therapeutic efficacy and potential adverse effects of isoegomaketone.

Metabolic Pathways

Isoegomaketone is involved in various metabolic pathways, including those related to lipid metabolism and atherosclerosis . It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, isoegomaketone has been shown to modulate the levels of malondialdehyde, myeloperoxidase, superoxide dismutase, and glutathione in lung tissues . These interactions highlight the compound’s potential in modulating metabolic processes.

Transport and Distribution

Isoegomaketone is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to have good bioavailability and medicinal chemistry friendliness . Additionally, isoegomaketone’s distribution within tissues is influenced by its interactions with various proteins and biochemical processes . These properties contribute to its potential as a therapeutic agent.

Subcellular Localization

The subcellular localization of isoegomaketone plays a crucial role in its activity and function. Isoegomaketone has been shown to induce the nuclear translocation of Nrf2 in RAW264.7 cells, leading to the upregulation of HO-1 expression . This localization is essential for its role in the cellular antioxidant response. Additionally, isoegomaketone’s interactions with other subcellular compartments and organelles contribute to its overall biochemical activity.

属性

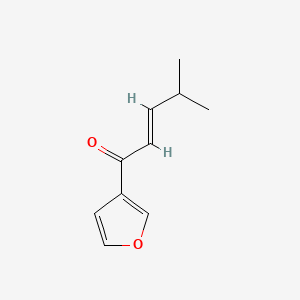

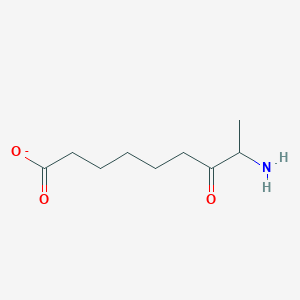

IUPAC Name |

(E)-1-(furan-3-yl)-4-methylpent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(2)3-4-10(11)9-5-6-12-7-9/h3-8H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYCZVQIOJGCNL-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CC(=O)C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/C(=O)C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701266498 | |

| Record name | (2E)-1-(3-Furanyl)-4-methyl-2-penten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34348-59-9 | |

| Record name | (2E)-1-(3-Furanyl)-4-methyl-2-penten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34348-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Penten-1-one, 1-(3-furanyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034348599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-1-(3-Furanyl)-4-methyl-2-penten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoegomaketone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8LS3K868H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoegomaketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide](/img/structure/B1240331.png)

![3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid](/img/structure/B1240341.png)

![(3E)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B1240350.png)

![3-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid](/img/structure/B1240353.png)